TAN-420E

Description

dihydro-herbimycin A has been reported in Streptomyces and Streptomyces hygroscopicus with data available.

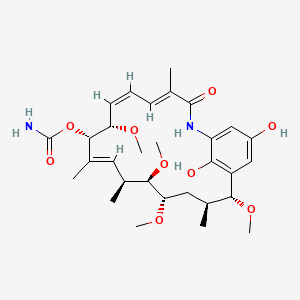

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-20,22-dihydroxy-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44N2O9/c1-16-10-9-11-23(37-5)28(41-30(31)36)18(3)12-17(2)27(40-8)24(38-6)13-19(4)26(39-7)21-14-20(33)15-22(25(21)34)32-29(16)35/h9-12,14-15,17,19,23-24,26-28,33-34H,13H2,1-8H3,(H2,31,36)(H,32,35)/b11-9-,16-10+,18-12+/t17-,19-,23-,24-,26+,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANBQEQVJJKJTJ-BVXDHVRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=CC(=C2O)C1OC)O)C)OC)OC(=O)N)C)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=CC(=C2O)[C@@H]1OC)O)/C)OC)OC(=O)N)\C)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91700-93-5 | |

| Record name | (15R)-18,21-Didehydro-17-demethoxy-18,21-dideoxo-18,21-dihydroxy-15-methoxy-11-O-methylgeldanamycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91700-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

TAN-420E: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAN-420E, also known as Dihydroherbimycin A, is a hydroquinone ansamycin antibiotic derived from a Streptomyces species.[1][2][3] While its direct investigation has been less extensive than its quinone analogue Herbimycin A, the available evidence strongly points to its function as an inhibitor of Heat Shock Protein 90 (Hsp90). This technical guide synthesizes the current understanding of this compound's mechanism of action, drawing upon data from its own characterization and the well-established pharmacology of the closely related Hsp90 inhibitor, Herbimycin A. The primary mode of action for this compound is the disruption of the Hsp90 molecular chaperone cycle, leading to the destabilization and subsequent proteasomal degradation of a multitude of oncogenic client proteins. This results in the suppression of critical cell signaling pathways, ultimately inducing cell growth arrest and apoptosis in cancer cells. This guide provides a detailed overview of the molecular interactions, downstream signaling consequences, quantitative data, and relevant experimental protocols to facilitate further research and drug development efforts centered on this compound.

Core Mechanism of Action: Hsp90 Inhibition

This compound, as a derivative of the well-characterized Hsp90 inhibitor Herbimycin A, is understood to exert its biological effects through the inhibition of Heat Shock Protein 90 (Hsp90).[4] Hsp90 is a highly conserved molecular chaperone that is essential for the conformational maturation, stability, and activity of a wide array of "client" proteins.[5] Many of these client proteins are critical components of signal transduction pathways that are frequently dysregulated in cancer, such as protein kinases and transcription factors.[6]

The Hsp90 chaperone cycle is an ATP-dependent process.[7] Hsp90 inhibitors, including the ansamycin class to which this compound belongs, typically bind to the N-terminal ATP-binding pocket of Hsp90.[8] This competitive inhibition prevents ATP binding and hydrolysis, arresting the chaperone cycle in a conformation that is unfavorable for client protein maturation.[9] The stalled Hsp90-client protein complex is then recognized by the cellular protein degradation machinery, leading to the ubiquitination and subsequent degradation of the client protein by the proteasome.[10][11] This targeted depletion of key signaling proteins is the foundational mechanism of this compound's anticancer activity.

Disruption of Oncogenic Signaling Pathways

The inhibition of Hsp90 by this compound leads to the degradation of numerous client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously. While specific client protein profiles for this compound are not extensively documented, the known clients of its analogue Herbimycin A provide a strong indication of its likely targets.

Inhibition of Src Family Kinases

One of the most well-documented effects of Herbimycin A, and by extension this compound, is the inhibition of Src family tyrosine kinases, particularly pp60v-src.[12][13] Src kinases are pivotal in regulating cell proliferation, survival, migration, and angiogenesis. By inhibiting Hsp90, this compound promotes the degradation of Src, thereby blocking its downstream signaling cascades.[14]

Degradation of Other Key Kinases

Beyond Src, Hsp90 is responsible for the stability of a host of other kinases implicated in cancer progression. These include:

-

Bcr-Abl: The fusion protein driving chronic myelogenous leukemia.[4][14]

-

Raf-1: A key component of the MAPK/ERK signaling pathway that regulates cell proliferation and differentiation.[15]

-

ErbB2 (HER2): A receptor tyrosine kinase overexpressed in a subset of breast cancers.[15]

-

Receptor Tyrosine Kinases (e.g., EGFR, PDGFR): Long-term treatment with Herbimycin A has been shown to decrease the levels of various receptor tyrosine kinases.[16]

The degradation of these kinases leads to the shutdown of their respective signaling pathways, contributing to the potent anti-proliferative effects of the compound.

Induction of Apoptosis

The culmination of the disruption of these pro-survival signaling pathways is the induction of apoptosis. The depletion of key anti-apoptotic proteins and the overall cellular stress caused by Hsp90 inhibition trigger the apoptotic cascade. While the precise apoptotic pathway activated by this compound has not been fully elucidated, it is likely to involve both intrinsic and extrinsic pathways, as is common with Hsp90 inhibitors. The induction of apoptosis is a key contributor to the cytotoxic effects observed with this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

| Parameter | Value | Assay/System | Reference |

| IC50 (Radical Scavenging) | 1.3 µM | 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay | [2] |

| Reduction of TBARS | 72% at 100 µg/ml | Thiobarbituric acid reactive substances in rat liver microsomes | [2] |

| Organism/Cell Line | Activity | Value | Reference |

| Bacillus brevis | Minimum Inhibitory Concentration (MIC) | 50-100 µg/ml | [2] |

| Bacillus cereus | Minimum Inhibitory Concentration (MIC) | 50-100 µg/ml | [2] |

| Micrococcus flavus | Minimum Inhibitory Concentration (MIC) | 50-100 µg/ml | [2] |

| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 50-100 µg/ml | [2] |

| P388 (murine leukemia) | Cytotoxicity (EC50) | 0.022 µg/ml | [2] |

| KB (human oral carcinoma) | Cytotoxicity (EC50) | 0.3 µg/ml | [2] |

Experimental Protocols

Western Blot Analysis for Hsp90 Client Protein Degradation

This protocol is used to determine the effect of this compound on the protein levels of Hsp90 clients.

-

Cell Culture and Treatment: Plate cancer cells (e.g., HCT116, MCF-7) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified time period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., Src, Raf-1, Akt) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A hallmark of Hsp90 inhibition is the dose-dependent degradation of client proteins.[17]

Hsp90 Co-Immunoprecipitation

This protocol is used to assess the interaction between Hsp90 and its client proteins and how this is affected by this compound.

-

Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse the cells in a non-denaturing lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.5% TX-100, supplemented with protease inhibitors).[18]

-

Pre-clearing: Centrifuge the lysates to pellet cellular debris. Pre-clear the supernatant by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-Hsp90 antibody or a control IgG overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with the lysis buffer to remove non-specific binding proteins.

-

Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against known Hsp90 client proteins.[1][3]

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits Hsp90, leading to client protein degradation and apoptosis.

Experimental Workflow: Client Protein Degradation

Caption: Workflow for assessing Hsp90 client protein degradation by Western blot.

Experimental Workflow: Hsp90 Co-Immunoprecipitation

Caption: Workflow for Hsp90 co-immunoprecipitation to study protein interactions.

References

- 1. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Natural product origins of Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chapter 8: Hsp90 and Client Protein Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of heat shock protein 90 (HSP90) as a therapeutic strategy for the treatment of myeloma and other cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anticancer Inhibitors of Hsp90 Function: Beyond the Usual Suspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of herbimycin A and various SH-reagents on p60v-src kinase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Herbimycin A, a pp60c-src tyrosine kinase inhibitor, inhibits osteoclastic bone resorption in vitro and hypercalcemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Specific inhibition of cytoplasmic protein tyrosine kinases by herbimycin A in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tribioscience.com [tribioscience.com]

- 16. Effect of herbimycin A on tyrosine kinase receptors and platelet derived growth factor (PDGF)-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]

Dihydroherbimycin A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroherbimycin A is a naturally occurring benzoquinone ansamycin antibiotic produced by Streptomyces species. As a structural analog of the well-characterized Heat Shock Protein 90 (HSP90) inhibitor Herbimycin A, Dihydroherbimycin A exhibits significant biological activity, including antioxidant and cytotoxic properties. Its mechanism of action is centered on the inhibition of HSP90, a molecular chaperone critical for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival. Many of these client proteins are oncoproteins, making HSP90 an attractive target for cancer therapy. This document provides a comprehensive technical overview of Dihydroherbimycin A, including its mechanism of action, available quantitative data, detailed experimental protocols, and visualization of its impact on cellular signaling pathways.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₃₀H₄₄N₂O₉ | --INVALID-LINK-- |

| Molecular Weight | 576.69 g/mol | --INVALID-LINK-- |

| Synonyms | TAN 420E | --INVALID-LINK-- |

| CAS Number | 91700-93-5 | --INVALID-LINK-- |

| Class | Benzoquinone Ansamycin | --INVALID-LINK-- |

Mechanism of Action: HSP90 Inhibition

Dihydroherbimycin A, like other ansamycin antibiotics, functions as an inhibitor of Heat Shock Protein 90 (HSP90).[1] HSP90 is a molecular chaperone essential for the conformational maturation and stability of a wide range of "client" proteins, many of which are critical nodes in oncogenic signaling pathways.

The inhibitory action of Dihydroherbimycin A involves its binding to the highly conserved ATP-binding pocket in the N-terminal domain of HSP90. This competitive binding prevents the hydrolysis of ATP, a process crucial for the chaperone's function. The inhibition of the HSP90 ATPase activity leads to the misfolding and subsequent degradation of client proteins via the ubiquitin-proteasome pathway.

Figure 1: Workflow of HSP90 Inhibition by Dihydroherbimycin A.

The degradation of these oncoproteins disrupts multiple signaling pathways simultaneously, leading to cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis.

Biological Activities and Quantitative Data

Antioxidant Activity

Dihydroherbimycin A has demonstrated potent antioxidant properties. In a 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical-scavenging assay, it exhibited more potent activity than the reference compound α-tocopherol.

| Assay | Compound | IC₅₀ (µM) |

| DPPH Radical Scavenging | Dihydroherbimycin A | 1.3[2] |

| α-tocopherol | 2.7[2] |

In a lipid peroxidation assay, Dihydroherbimycin A demonstrated an antioxidant activity of 72% at a concentration of 100 µg/mL.[2]

Cytotoxic Activity

| Cell Line | Compound | IC₅₀ (µM) |

| A549 (Lung Carcinoma) | Geldanamycin | 0.15 |

| Herbimycin A | 0.15 |

It is plausible that Dihydroherbimycin A exhibits cytotoxic activity in a similar nanomolar to low micromolar range against various cancer cell lines.

Impact on Cellular Signaling Pathways

The inhibition of HSP90 by Dihydroherbimycin A leads to the degradation of a host of client proteins, thereby impacting multiple signaling pathways crucial for cancer cell survival and proliferation. Key client proteins and their associated pathways are outlined below.

Key HSP90 Client Proteins

-

Receptor Tyrosine Kinases: HER2 (ErbB2), EGFR

-

Serine/Threonine Kinases: Akt, Raf-1, CDK4, CDK6

-

Transcription Factors: Mutant p53, HIF-1α

The degradation of these proteins leads to the shutdown of their respective downstream signaling cascades.

Figure 2: Dihydroherbimycin A-induced degradation of HSP90 client proteins.

Downstream Effects on Cell Cycle and Apoptosis

The degradation of key cell cycle regulators, such as CDK4 and CDK6, leads to the dephosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb binds to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thus causing a G1 cell cycle arrest.

Simultaneously, the degradation of pro-survival kinases like Akt and the potential stabilization of pro-apoptotic proteins contribute to the induction of apoptosis, often through the mitochondrial pathway involving caspase activation.

Experimental Protocols

Fermentation and Purification of Dihydroherbimycin A (General Protocol)

Dihydroherbimycin A is a secondary metabolite of Streptomyces species and can be obtained through fermentation and subsequent purification.

6.1.1. Fermentation

-

Strain and Culture Conditions: A Dihydroherbimycin A-producing strain of Streptomyces is cultured on a suitable agar medium for sporulation.

-

Seed Culture: A seed culture is initiated by inoculating a suitable liquid medium with spores or mycelia from the agar plate. The culture is incubated with shaking.

-

Production Culture: The production medium, typically rich in carbon and nitrogen sources, is inoculated with the seed culture. Fermentation is carried out in a bioreactor under controlled conditions of temperature, pH, and aeration.

6.1.2. Extraction and Purification

-

Harvesting: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.

-

Extraction: Dihydroherbimycin A is extracted from both the mycelium and the supernatant using an organic solvent such as ethyl acetate.

-

Chromatography: The crude extract is subjected to a series of chromatographic steps for purification. This may include:

-

Silica gel column chromatography.

-

Sephadex LH-20 size-exclusion chromatography.

-

Preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol.

-

Sample Preparation: Prepare a series of dilutions of Dihydroherbimycin A in the same solvent. A positive control (e.g., ascorbic acid or α-tocopherol) should also be prepared.

-

Reaction: Mix the Dihydroherbimycin A dilutions with the DPPH solution in a 96-well plate or cuvettes.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined from a dose-response curve.

MTT Cell Viability Assay

This colorimetric assay assesses the cytotoxic effect of a compound on cultured cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Dihydroherbimycin A and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Western Blot Analysis of HSP90 Client Proteins

This technique is used to detect changes in the protein levels of HSP90 clients following treatment with Dihydroherbimycin A.

-

Cell Lysis: Treat cancer cells with Dihydroherbimycin A for various time points. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the HSP90 client proteins of interest (e.g., anti-Akt, anti-Raf-1) and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression.

Preclinical and Clinical Status

To date, there is a lack of publicly available data on in vivo preclinical or clinical studies specifically for Dihydroherbimycin A. The focus of clinical development for ansamycin HSP90 inhibitors has been on derivatives of Geldanamycin, such as 17-AAG (Tanespimycin) and 17-DMAG (Alvespimycin), which were designed to have improved pharmacological properties. The preclinical and clinical findings for these related compounds provide a strong rationale for the therapeutic potential of HSP90 inhibitors as a class. Further investigation into the in vivo efficacy and safety profile of Dihydroherbimycin A is warranted.

Conclusion

Dihydroherbimycin A is a promising natural product with a well-defined mechanism of action as an HSP90 inhibitor. Its ability to induce the degradation of multiple oncoproteins simultaneously makes it a compound of significant interest for cancer research and drug development. While further studies are required to fully characterize its cytotoxic potency against a broad range of cancer cell lines and to evaluate its in vivo efficacy, the existing data on its antioxidant and cytotoxic activities, combined with the established therapeutic potential of the ansamycin class of HSP90 inhibitors, highlight Dihydroherbimycin A as a valuable lead compound for further investigation. The experimental protocols and pathway visualizations provided in this guide offer a foundational resource for researchers embarking on the study of this intriguing molecule.

References

TAN-420E: A Technical Guide to its Function as an Hsp90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of TAN-420E, a bacterial metabolite identified as a potent inhibitor of Heat Shock Protein 90 (Hsp90). Through its synonym, Dihydroherbimycin A, this compound is classified as a member of the ansamycin family of antibiotics, which are known to target the N-terminal ATP-binding pocket of Hsp90. Inhibition of this critical molecular chaperone leads to the destabilization and subsequent proteasomal degradation of a multitude of oncogenic client proteins, making this compound a compound of significant interest for cancer research and drug development. This document consolidates the available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways and experimental workflows associated with the study of this compound and its mechanism of action.

Introduction to this compound

This compound is a natural product originally isolated from Streptomyces. It is also known by the synonym Dihydroherbimycin A. Its chemical structure and properties are summarized in Table 1. The primary mechanism of action for ansamycin antibiotics like this compound is the inhibition of Hsp90, a molecular chaperone that is crucial for the conformational maturation and stability of numerous client proteins involved in cell growth, proliferation, and survival.[1] By targeting Hsp90, this compound can simultaneously disrupt multiple signaling pathways that are often dysregulated in cancer.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₃₀H₄₄N₂O₉ |

| Molecular Weight | 576.7 g/mol |

| CAS Number | 91700-93-5 |

| Synonyms | Dihydroherbimycin A |

| Source | Streptomyces sp. |

Quantitative Biological Activities of this compound

Table 2: Quantitative Biological Data for this compound

| Assay | Cell Line / System | Result |

| Cytotoxicity (EC₅₀) | P388 (Murine Leukemia) | 0.022 µg/mL |

| Cytotoxicity (EC₅₀) | KB (Human Epidermoid Carcinoma) | 0.3 µg/mL |

| DPPH Radical Scavenging (IC₅₀) | Cell-free | 1.3 µM |

| Antibacterial Activity (MIC) | B. brevis, B. cereus, M. flavus, S. aureus | 50-100 µg/mL |

Mechanism of Action: Hsp90 Inhibition

This compound, as a derivative of Herbimycin A, is understood to function by binding to the N-terminal ATP-binding pocket of Hsp90. This competitive inhibition of ATP binding disrupts the chaperone's ATPase activity, which is essential for its function. The inhibition of the Hsp90 chaperone cycle leads to the misfolding and subsequent ubiquitination and proteasomal degradation of Hsp90 client proteins. Many of these client proteins are key components of oncogenic signaling pathways.

Caption: Mechanism of Hsp90 inhibition by this compound.

Impact on Key Signaling Pathways

The degradation of Hsp90 client proteins has profound effects on cancer cell signaling. Key pathways affected include the PI3K/Akt, Raf/MEK/ERK, and pathways involving receptor tyrosine kinases like HER2.

Caption: Key signaling pathways affected by Hsp90 inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Hsp90 inhibitors like this compound.

Hsp90 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Hsp90 and is used to determine the IC₅₀ of an inhibitor.

Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is detected colorimetrically.

Materials:

-

Recombinant human Hsp90 protein

-

This compound (or other inhibitor) at various concentrations

-

ATP solution

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂)

-

Malachite green reagent for phosphate detection

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add Hsp90 protein to each well.

-

Add the different concentrations of this compound to the wells. Include a no-inhibitor control and a no-enzyme control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding a solution of ATP to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and detect the amount of Pi produced by adding the malachite green reagent.

-

Measure the absorbance at a wavelength of 620-650 nm.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Caption: Workflow for Hsp90 ATPase activity assay.

Western Blot Analysis of Hsp90 Client Proteins

This method is used to observe the degradation of Hsp90 client proteins following treatment with an inhibitor.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and specific proteins are detected using antibodies.

Materials:

-

Cancer cell line (e.g., SKBr3, MCF7)

-

This compound

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-Raf-1, anti-HER2, anti-Hsp70, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cancer cells and treat them with various concentrations of this compound for a specific time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for an Hsp90 client protein.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Wash the membrane again and apply a chemiluminescent substrate.

-

Image the resulting bands to visualize the protein levels. Use a loading control like GAPDH to ensure equal protein loading.

Cell Viability (MTT) Assay

This assay measures the cytotoxic effect of a compound on cancer cells.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.[2][3][4][5][6]

Materials:

-

Cancer cell line

-

This compound

-

96-well cell culture plate

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a desired period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the EC₅₀ value.

DPPH Radical Scavenging Assay

This assay assesses the antioxidant activity of a compound.[7][8][9][10]

Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) is reduced by an antioxidant, causing a color change from purple to yellow, which can be measured spectrophotometrically.[7][8][9][10]

Materials:

-

This compound

-

DPPH solution in methanol

-

Methanol

-

96-well plate or cuvettes

-

Spectrophotometer

Procedure:

-

Prepare a working solution of DPPH in methanol.

-

Prepare serial dilutions of this compound in methanol.

-

Mix the this compound solutions with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Conclusion

This compound, also known as Dihydroherbimycin A, is a promising natural product with potential as an Hsp90 inhibitor for cancer therapy. Its ability to induce the degradation of multiple oncogenic client proteins highlights the therapeutic strategy of targeting cellular chaperone machinery. Further investigation into its specific binding kinetics with Hsp90 and its efficacy in preclinical cancer models is warranted to fully elucidate its therapeutic potential. The experimental protocols detailed in this guide provide a framework for the continued study of this compound and other novel Hsp90 inhibitors.

References

- 1. Geldanamycin and herbimycin A induce apoptotic killing of B chronic lymphocytic leukemia cells and augment the cells' sensitivity to cytotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hsp90 ATPase Activity [bio-protocol.org]

- 3. Bacterial Hsp90 ATPase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bacterial Hsp90 ATPase Assays | Springer Nature Experiments [experiments.springernature.com]

- 6. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Macrocyclic Inhibitors of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Herbimycin A Hydroquinone Analogue: A Potent Hsp90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herbimycin A, a benzoquinone ansamycin antibiotic, is a well-established inhibitor of Heat Shock Protein 90 (Hsp90), a critical molecular chaperone for the stability and function of numerous oncogenic proteins. Emerging evidence robustly indicates that the hydroquinone analogue of Herbimycin A, formed via the reduction of its benzoquinone moiety, exhibits significantly enhanced inhibitory activity against Hsp90. This technical guide provides a comprehensive overview of the Herbimycin A hydroquinone analogue, consolidating available data on its mechanism of action, synthesis, and biological activity. Detailed experimental protocols for key assays are provided to facilitate further research and development in this area.

Introduction

Heat Shock Protein 90 (Hsp90) has emerged as a prime therapeutic target in oncology due to its essential role in the maturation, stabilization, and activation of a wide array of client proteins that are integral to all six hallmarks of cancer. These client proteins include mutated and overexpressed kinases, transcription factors, and other signaling molecules that drive tumor growth, proliferation, and survival. Inhibition of Hsp90 leads to the destabilization and subsequent proteasomal degradation of these client proteins, offering a multi-pronged approach to cancer therapy.

Herbimycin A is a naturally occurring ansamycin antibiotic that covalently binds to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its chaperone function.[1] The in vivo and in vitro activity of Herbimycin A is significantly potentiated by its metabolic conversion to a hydroquinone analogue.[2] This conversion, often facilitated by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), results in a molecule with a higher binding affinity for Hsp90.[1][2] This guide will delve into the technical aspects of this potent hydroquinone analogue.

Mechanism of Action: Enhanced Hsp90 Inhibition

The primary mechanism of action of the Herbimycin A hydroquinone analogue is the potent inhibition of the ATPase activity of Hsp90.[2] The conversion of the benzoquinone to a hydroquinone introduces additional hydrogen bond donors, which are hypothesized to increase the binding affinity of the inhibitor to the ATP-binding pocket of Hsp90.[2] This enhanced binding leads to a more profound and sustained inhibition of the Hsp90 chaperone cycle.

The inhibition of Hsp90 by the hydroquinone analogue triggers the ubiquitin-proteasome pathway-mediated degradation of Hsp90 client proteins. This leads to the simultaneous disruption of multiple oncogenic signaling pathways.

Signaling Pathway of Hsp90 Inhibition

The following diagram illustrates the central role of Hsp90 in chaperoning client proteins and the impact of its inhibition by the Herbimycin A hydroquinone analogue.

Data Presentation: Comparative Biological Activity

Table 1: Hsp90 Client Proteins Affected by Herbimycin A (and its Hydroquinone Analogue)

| Client Protein | Function | Cancer Type Association |

| Kinases | ||

| Raf-1 | Signal transduction (MAPK pathway) | Various cancers |

| Akt/PKB | Cell survival, proliferation | Various cancers |

| HER2/ErbB2 | Growth factor receptor | Breast, Ovarian, Gastric |

| CDK4/6 | Cell cycle progression | Various cancers |

| Transcription Factors | ||

| HIF-1α | Angiogenesis, metabolism | Various cancers |

| Mutant p53 | Tumor suppressor (inactivated) | Various cancers |

| Other | ||

| hTERT | Telomere maintenance | Various cancers |

Experimental Protocols

Synthesis of Herbimycin A Hydroquinone Analogue

The hydroquinone analogue of Herbimycin A can be generated in situ for biological assays through enzymatic reduction or prepared via chemical synthesis for more controlled experiments.

A. Enzymatic Synthesis (in situ)

This protocol is suitable for cell-free assays where the hydroquinone is generated directly in the reaction mixture.

-

Materials:

-

Herbimycin A

-

Recombinant human NQO1 enzyme

-

NADPH or NADH

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

-

Procedure:

-

Prepare a stock solution of Herbimycin A in DMSO.

-

In a reaction tube, combine the reaction buffer, NADPH (or NADH) to a final concentration of 200-500 µM, and the desired concentration of Herbimycin A.

-

Initiate the reaction by adding recombinant NQO1 enzyme. The amount of enzyme should be optimized based on the desired rate of conversion.

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for the conversion of Herbimycin A to its hydroquinone form.

-

The resulting solution containing the Herbimycin A hydroquinone can be directly used in subsequent assays, such as the Hsp90 ATPase assay.

-

B. Chemical Synthesis

Chemical reduction can be employed to generate the hydroquinone for characterization and use in cell-based assays. Note that hydroquinones can be susceptible to oxidation, so handling under an inert atmosphere and the use of antioxidants may be necessary for storage.

-

Materials:

-

Herbimycin A

-

Sodium dithionite (Na₂S₂O₄) or another suitable reducing agent

-

Anhydrous, deoxygenated solvents (e.g., dichloromethane, methanol)

-

Inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

Dissolve Herbimycin A in an anhydrous, deoxygenated solvent under an inert atmosphere.

-

Prepare a fresh solution of sodium dithionite in deoxygenated water.

-

Slowly add the sodium dithionite solution to the Herbimycin A solution with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Upon completion, carefully quench the reaction and extract the hydroquinone product into an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The resulting hydroquinone should be stored under an inert atmosphere and protected from light to minimize oxidation.

-

Hsp90 ATPase Activity Assay

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Hsp90.

-

Materials:

-

Purified human Hsp90 protein

-

Herbimycin A and its hydroquinone analogue

-

ATP

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂)

-

Malachite Green reagent

-

-

Procedure:

-

In a 96-well plate, add the assay buffer, purified Hsp90 protein, and varying concentrations of Herbimycin A or its hydroquinone analogue.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Incubate the plate at 37°C for 1-2 hours.

-

Stop the reaction by adding the Malachite Green reagent.

-

Read the absorbance at 620-650 nm using a microplate reader.

-

Calculate the percentage of Hsp90 ATPase inhibition for each concentration of the compounds and determine the IC50 values.

-

Western Blot Analysis of Hsp90 Client Protein Degradation

This protocol allows for the quantification of the degradation of specific Hsp90 client proteins in cancer cells following treatment.

-

Materials:

-

Cancer cell line of interest (e.g., MCF-7, SK-Br-3)

-

Herbimycin A and its hydroquinone analogue

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against Hsp90 client proteins (e.g., anti-Akt, anti-HER2) and a loading control (e.g., anti-β-actin)

-

Secondary antibodies conjugated to HRP

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Herbimycin A or its hydroquinone analogue for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control to determine the extent of client protein degradation.

-

Conclusion

The hydroquinone analogue of Herbimycin A represents a highly potent Hsp90 inhibitor with significant potential for further development as an anticancer therapeutic. Its enhanced activity underscores the importance of the benzoquinone moiety's reduction in the mechanism of action of ansamycin antibiotics. The detailed protocols provided in this guide are intended to empower researchers to further investigate the therapeutic utility of this promising compound and to develop novel, even more effective Hsp90-targeted therapies. Further studies are warranted to obtain direct comparative quantitative data for Herbimycin A and its hydroquinone analogue to fully elucidate its therapeutic index and potential clinical applications.

References

- 1. A mechanistic and structural analysis of the inhibition of the 90-kDa heat shock protein by the benzoquinone and hydroquinone ansamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Mechanistic and Structural Analysis of the Inhibition of the 90-kDa Heat Shock Protein by the Benzoquinone and Hydroquinone Ansamycins - PMC [pmc.ncbi.nlm.nih.gov]

TAN-420E: A Technical Guide to its Antibacterial Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAN-420E, also known as Dihydroherbimycin A, is a hydroquinone ansamycin antibiotic. It is a bacterial metabolite originally isolated from Streptomyces species. As a member of the ansamycin family, which includes the well-known antibacterial agent rifampicin and the anti-tumor agent geldanamycin, this compound has been investigated for its biological activities. This technical guide provides a comprehensive overview of the antibacterial properties of this compound, including its spectrum of activity, potential mechanisms of action, and detailed experimental protocols for its evaluation.

Chemical and Physical Properties

-

Chemical Name: (15R)-18,21-didehydro-17-demethoxy-18,21-dideoxo-18,21-dihydroxy-15-methoxy-11-O-methyl-geldanamycin

-

Molecular Formula: C₃₀H₄₄N₂O₉

-

Molecular Weight: 576.7 g/mol

-

Class: Benzoquinone Ansamycin

Antibacterial Spectrum and Potency

Initial reports indicated that this compound possesses antibacterial activity against a range of Gram-positive bacteria. However, it is important to note that a subsequent study isolating this compound from Streptomyces sp. RM-7-15 found it to be inactive in their antimicrobial assays at a concentration of 125 µM[1][2][3]. This discrepancy highlights the need for further research to fully characterize its antibacterial potential. The initially reported minimum inhibitory concentration (MIC) values are summarized in the table below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Bacillus brevis | Positive | 50-100 |

| Bacillus cereus | Positive | 50-100 |

| Micrococcus flavus | Positive | 50-100 |

| Staphylococcus aureus | Positive | 50-100 |

Potential Mechanisms of Antibacterial Action

The precise molecular mechanism underlying the antibacterial activity of this compound has not been definitively elucidated. However, based on its structural similarity to other ansamycin antibiotics and quinone-containing compounds, several potential mechanisms can be proposed.

Ansamycin antibiotics are known to primarily exert their effects by inhibiting key bacterial enzymes. The naphthoquinone ansamycins, such as rifampicin, are potent inhibitors of bacterial DNA-dependent RNA polymerase[4]. While this compound is a benzoquinone ansamycin, this class of compounds has also been shown to interact with and inhibit bacterial RNA polymerase[5][6].

Another potential target is DNA gyrase, an essential bacterial enzyme involved in DNA replication and repair. Some quinone antibiotics have been shown to inhibit DNA gyrase, leading to bacterial cell death.

Furthermore, as a benzoquinone, this compound belongs to a class of compounds known to generate reactive oxygen species (ROS) through redox cycling. This can lead to oxidative stress and damage to various cellular components, including DNA, proteins, and lipids, ultimately contributing to bacterial cell death.

The close analogue of this compound, herbimycin A, is a well-characterized inhibitor of Heat Shock Protein 90 (Hsp90) in eukaryotic cells[7]. While bacteria possess Hsp90 homologues (such as HtpG), the role of these chaperones is not as universally essential for viability as in eukaryotes. However, inhibition of bacterial Hsp90 could still contribute to a bacteriostatic or bactericidal effect, particularly under stress conditions.

Experimental Protocols

The following are detailed, generalized protocols for determining the antibacterial activity of this compound. These are based on standard methodologies for antimicrobial susceptibility testing of natural products.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Sterile 96-well microtiter plates

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluent (e.g., saline or broth)

-

Multichannel pipette

-

Incubator

Procedure:

-

Preparation of this compound Dilutions: a. Prepare a series of twofold dilutions of the this compound stock solution in the growth medium directly in the 96-well plate. A typical concentration range to test would be from 256 µg/mL down to 0.5 µg/mL. b. Include a positive control well (medium with inoculum, no drug) and a negative control well (medium only).

-

Inoculum Preparation: a. From a fresh culture (18-24 hours) of the test bacterium on an agar plate, suspend several colonies in sterile diluent. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this standardized suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control well. b. Seal the plate and incubate at 35-37°C for 18-24 hours.

-

Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Agar Well Diffusion Assay

This method provides a qualitative assessment of antibacterial activity.

Materials:

-

This compound solution of known concentration

-

Sterile Petri dishes

-

Appropriate agar medium (e.g., Mueller-Hinton Agar)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Sterile cork borer or pipette tip

-

Incubator

Procedure:

-

Plate Preparation: a. Pour the molten agar medium into sterile Petri dishes and allow it to solidify.

-

Inoculation: a. Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.

-

Well Creation and Sample Addition: a. Use a sterile cork borer or pipette tip to create wells (typically 6-8 mm in diameter) in the agar. b. Carefully add a defined volume (e.g., 50-100 µL) of the this compound solution to a well. c. Include a control well with the solvent used to dissolve this compound.

-

Incubation and Measurement: a. Incubate the plates at 35-37°C for 18-24 hours. b. After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger zone of inhibition indicates greater antibacterial activity.

Conclusion and Future Directions

This compound is a benzoquinone ansamycin with reported antibacterial activity against Gram-positive bacteria. However, conflicting reports on its efficacy necessitate further investigation to confirm its spectrum of activity and potency. The proposed mechanisms of action, based on its chemical class, involve the inhibition of essential bacterial enzymes such as RNA polymerase and DNA gyrase, and the induction of oxidative stress.

For drug development professionals, the ansamycin scaffold remains a promising starting point for the development of new antibacterial agents. Further studies should focus on:

-

Definitive MIC determination: A comprehensive evaluation of the MIC of this compound against a broad panel of clinically relevant bacterial strains, including multidrug-resistant isolates.

-

Mechanism of action studies: Elucidation of the specific bacterial target(s) of this compound to understand its mode of action and potential for resistance development.

-

Structure-activity relationship (SAR) studies: Synthesis and evaluation of this compound analogues to optimize antibacterial potency and pharmacokinetic properties.

A thorough understanding of the antibacterial properties of this compound will be crucial in determining its potential as a lead compound for the development of novel antibacterial therapies.

References

- 1. Herbimycins D-F, Ansamycin Analogues from Streptomyces sp. RM-7-15 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Herbimycins D-F, ansamycin analogues from Streptomyces sp. RM-7-15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 4. researchgate.net [researchgate.net]

- 5. Mode of Action of Kanglemycin A, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ansamycin - Wikipedia [en.wikipedia.org]

- 7. agscientific.com [agscientific.com]

TAN-420E: An In-Depth Technical Guide to its Antifungal Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal activity of TAN-420E, a hydroquinone analogue of herbimycin A. The document consolidates available quantitative data, details relevant experimental methodologies, and visualizes key processes to support further research and development efforts in the field of antifungal drug discovery.

Quantitative Antifungal Spectrum of Activity

This compound has demonstrated in vitro activity against a range of fungal pathogens. The minimum inhibitory concentrations (MICs), determined by a serial agar dilution method, are summarized in the table below. This data provides a quantitative measure of the compound's potency against various yeasts and molds.

| Fungal Species | TAN-420C MIC (µg/mL) | This compound MIC (µg/mL) |

| Candida albicans | >100 | 100 |

| Cryptococcus neoformans | >100 | 100 |

| Saccharomyces cerevisiae | >100 | 100 |

| Aspergillus fumigatus | 100 | 25 |

| Aspergillus niger | 100 | 50 |

| Penicillium chrysogenum | 50 | 25 |

| Mucor mucedo | 100 | 50 |

| Rhizopus chinensis | 100 | 50 |

| Alternaria alternata | 25 | 6.25 |

| Colletotrichum lagenarium | 6.25 | 1.56 |

| Botrytis cinerea | 12.5 | 3.13 |

Experimental Protocols

The following section details the standard methodology for the serial agar dilution method, the technique used to determine the antifungal susceptibility of the tested fungal species to this compound.

Serial Agar Dilution Method for Antifungal Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against fungi. The procedure involves incorporating the antifungal agent into an agar medium at various concentrations and observing the growth of the fungal isolates.

a) Preparation of Antifungal Stock Solution:

-

A stock solution of this compound is prepared by dissolving a known weight of the compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10,000 µg/mL).

-

The stock solution is then sterilized, typically by filtration through a 0.22 µm membrane filter.

b) Preparation of Agar Plates with Antifungal Agent:

-

A suitable growth medium for fungi, such as Sabouraud Dextrose Agar or RPMI-1640 agar, is prepared and sterilized by autoclaving.

-

The molten agar is cooled to a manageable temperature (approximately 45-50°C).

-

A series of twofold dilutions of the this compound stock solution are prepared in a sterile diluent.

-

A specific volume of each antifungal dilution is added to a corresponding volume of the molten agar to achieve the desired final concentrations (e.g., 0.125, 0.25, 0.5, 1, 2, 4, 8, 16, 32, 64, 128 µg/mL). A control plate containing no antifungal agent is also prepared.

-

The agar-antifungal mixture is thoroughly mixed and poured into sterile Petri dishes. The plates are allowed to solidify at room temperature.

c) Inoculum Preparation:

-

For Yeasts (Candida, Cryptococcus, Saccharomyces): Fungal colonies are grown on a suitable agar medium for 24-48 hours. A suspension is prepared in sterile saline or broth and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.

-

For Molds (Aspergillus, Penicillium, etc.): Fungal cultures are grown on a suitable agar medium until sporulation is evident. Spores are harvested by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80) and gently scraping the surface. The resulting suspension is filtered to remove hyphal fragments and the spore concentration is adjusted using a hemocytometer to a final concentration of approximately 10^5 spores/mL.

d) Inoculation and Incubation:

-

The prepared fungal inoculum is spotted onto the surface of the agar plates containing the different concentrations of this compound, as well as the control plate.

-

The plates are incubated at an appropriate temperature (typically 30-35°C) for a duration suitable for the growth of the specific fungus (usually 24-72 hours for yeasts and up to 7 days for some molds).

e) Determination of MIC:

-

Following incubation, the plates are visually inspected for fungal growth.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the fungus.

Visualizations: Workflows and Pathways

To further elucidate the experimental process and the potential mechanism of action of this compound, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for determining the antifungal MIC of this compound.

While the precise signaling pathway of this compound's antifungal action is not fully elucidated, its structural similarity to herbimycin A suggests a likely mechanism involving the inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a crucial molecular chaperone in fungi, essential for the proper folding and function of many client proteins involved in stress response, cell cycle control, and virulence.

Caption: Proposed mechanism of action of this compound via Hsp90 inhibition.

Conclusion

This compound exhibits a broad spectrum of antifungal activity, particularly against filamentous fungi. The provided quantitative data and detailed experimental protocols offer a solid foundation for further investigation. The proposed mechanism of action through Hsp90 inhibition aligns with its structural class and presents a compelling avenue for future mechanistic studies. This technical guide serves as a valuable resource for researchers dedicated to advancing the development of novel antifungal therapies.

TAN-420E: A Technical Guide on its Antiprotozoal Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAN-420E, also known as Dihydroherbimycin A, is a hydroquinone ansamycin and a derivative of the well-characterized Hsp90 inhibitor, herbimycin A. While commercial suppliers note its antiprotozoal activity, there is a conspicuous absence of specific data in peer-reviewed literature detailing its efficacy against protozoan pathogens. This technical guide consolidates the available information on this compound and related compounds to postulate its antiprotozoal potential. We infer its likely mechanism of action through the inhibition of Heat Shock Protein 90 (Hsp90), a crucial chaperone protein in many protozoan parasites. This document provides a framework for researchers by outlining potential protozoan targets, proposing detailed experimental protocols for screening, and visualizing the implicated signaling pathway and a general experimental workflow.

Introduction to this compound

This compound is a semi-synthetic analogue of herbimycin A, an antibiotic isolated from Streptomyces hygroscopicus.[1] It belongs to the benzoquinone ansamycin class of natural products, which are known for their potent biological activities. The chemical structure of this compound is closely related to herbimycin A, with the primary difference being the reduction of the benzoquinone moiety to a hydroquinone. This modification can alter the compound's solubility, stability, and biological activity.

Postulated Mechanism of Action: Hsp90 Inhibition

Given its structural similarity to herbimycin A, a known potent inhibitor of Heat Shock Protein 90 (Hsp90), it is highly probable that this compound exerts its biological effects through the same mechanism.[2] Hsp90 is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide range of "client" proteins. These clients are often key signaling molecules, including kinases and transcription factors, that are essential for cell growth, differentiation, and survival.

In protozoan parasites, Hsp90 is vital for managing the stress of environmental changes between different life cycle stages and for the proper functioning of proteins involved in virulence and proliferation.[3] Inhibition of Hsp90 disrupts proteostasis, leading to the degradation of client proteins and ultimately, parasite death. This makes Hsp90 an attractive target for the development of broad-spectrum antiprotozoal drugs.[1][4]

Figure 1: Postulated signaling pathway for this compound via Hsp90 inhibition in protozoa.

Potential Antiprotozoal Spectrum

While direct evidence for this compound is lacking, the activity of other Hsp90 inhibitors against a range of protozoan parasites suggests potential targets. This provides a basis for initial screening efforts.

| Hsp90 Inhibitor | Protozoan Parasite | Reported Activity (IC50/EC50) |

| Geldanamycin | Plasmodium falciparum | ~50 nM |

| 17-AAG | Plasmodium falciparum | ~100 nM |

| 17-AAG | Trypanosoma cruzi | ~10 nM (epimastigotes) |

| 17-AAG | Leishmania donovani | ~200 nM (promastigotes) |

| 17-AAG | Entamoeba histolytica | ~5 µM |

| 17-AAG | Giardia lamblia | ~2 µM |

This table is a compilation of data from multiple sources and serves as a guide for potential applications of this compound. Actual values for this compound may vary.

Detailed Experimental Protocols

The following are generalized protocols for the in vitro screening of this compound against common protozoan parasites. These should be optimized based on the specific parasite and laboratory conditions.

General Parasite Culture

-

Plasmodium falciparum : Asexual stages of chloroquine-sensitive (e.g., 3D7) and resistant (e.g., Dd2) strains are maintained in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with 10% human serum or Albumax II, 25 mM HEPES, and 25 mM NaHCO3. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Trypanosoma cruzi : Epimastigotes are cultured in liver infusion tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C.

-

Leishmania donovani : Promastigotes are grown in M199 medium supplemented with 10% FBS at 26°C.

In Vitro Antiprotozoal Susceptibility Assay (SYBR Green I based for P. falciparum)

-

Compound Preparation : Prepare a stock solution of this compound in DMSO. A serial two-fold dilution is then performed in 96-well plates using RPMI-1640 medium to achieve final concentrations ranging from 0.1 nM to 10 µM.

-

Parasite Inoculation : Synchronized ring-stage parasites are diluted to a 1% parasitemia and 2% hematocrit. 180 µL of this suspension is added to each well of the 96-well plate containing 20 µL of the diluted compound.

-

Incubation : Plates are incubated for 72 hours under the standard culture conditions.

-

Lysis and Staining : After incubation, 100 µL of lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I is added to each well. The plates are then incubated in the dark at room temperature for 1 hour.

-

Data Acquisition : Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Data Analysis : The fluorescence readings are plotted against the log of the drug concentration, and the 50% inhibitory concentration (IC50) is determined by non-linear regression analysis.

Cytotoxicity Assay against Mammalian Cells

To assess the selectivity of this compound, a cytotoxicity assay using a mammalian cell line (e.g., HEK293 or HepG2) is crucial.

-

Cell Culture : Cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Assay Procedure : Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight. The medium is then replaced with fresh medium containing serial dilutions of this compound.

-

Incubation : Plates are incubated for 48-72 hours.

-

Viability Assessment : Cell viability is determined using a standard MTT or resazurin-based assay according to the manufacturer's instructions.

-

Data Analysis : The 50% cytotoxic concentration (CC50) is calculated, and the selectivity index (SI) is determined (SI = CC50 / IC50).

Figure 2: General experimental workflow for evaluating the antiprotozoal potential of this compound.

Conclusion and Future Directions

This compound represents an intriguing but understudied compound with proclaimed antiprotozoal activity. Based on its structural similarity to herbimycin A, its potential as an Hsp90 inhibitor in protozoan parasites is a strong hypothesis that warrants experimental validation. The immediate research priorities should be to screen this compound against a panel of clinically relevant protozoa, including Plasmodium, Trypanosoma, and Leishmania species, to determine its IC50 values and selectivity. Subsequent studies should focus on confirming its mechanism of action through biochemical assays with purified parasite Hsp90 and exploring its efficacy in animal models of parasitic diseases. Such research will be pivotal in substantiating the claimed antiprotozoal potential of this compound and could pave the way for its development as a novel antiparasitic agent.

References

- 1. Heat shock protein 90 as a drug target against protozoan infections: biochemical characterization of HSP90 from Plasmodium falciparum and Trypanosoma evansi and evaluation of its inhibitor as a candidate drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Herbimycin A | C30H42N2O9 | CID 5311102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Small Molecule Inhibitors Targeting the Heat Shock Protein System of Human Obligate Protozoan Parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hsp90 inhibitors as new leads to target parasitic diarrheal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

TAN-420E: A Technical Guide to its Discovery, Origin, and Core Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, origin, and fundamental biological properties of TAN-420E, a benzoquinone ansamycin antibiotic. This compound, a hydroquinone analogue of herbimycin A, is a natural product derived from Streptomyces. This document details the initial isolation of the producing microorganism, the fermentation and purification processes, and its chemical characteristics. A significant focus is placed on its mechanism of action as a Heat Shock Protein 90 (HSP90) inhibitor and the subsequent impact on critical oncogenic signaling pathways, namely PI3K/AKT and RAS/RAF/MEK/ERK. Quantitative data on its antibacterial, antifungal, and cytotoxic activities are presented in tabular format for clarity. Detailed, standardized experimental protocols for key biological assays are provided, alongside diagrammatic representations of its molecular mechanism and experimental workflows to facilitate a deeper understanding for research and drug development applications.

Discovery and Origin

This compound was discovered as part of a screening program for novel antibiotics from microbial sources.

1.1. Producing Microorganism

The producing organism of this compound is a strain of actinomycete, Streptomyces sp. No. C-41206.

1.2. Isolation of the Producing Strain

The Streptomyces sp. No. C-41206 strain was isolated from a soil sample collected in Gifu Prefecture, Japan. The isolation was achieved using standard microbiological techniques for the selective growth of actinomycetes.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₃₀H₄₄N₂O₉ |

| Molecular Weight | 576.7 g/mol |

| CAS Number | 91700-93-5 |

| Appearance | Yellowish powder |

| Solubility | Soluble in methanol, ethanol, DMSO, and chloroform |

| Synonyms | Dihydroherbimycin A |

Biological Activity

This compound exhibits a range of biological activities, including antibacterial, antifungal, and potent cytotoxic effects against various cancer cell lines.

3.1. Antibacterial and Antifungal Activity

This compound has demonstrated inhibitory activity against a spectrum of Gram-positive bacteria and some fungi.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Microorganism | MIC (µg/mL) |

| Bacillus subtilis | 3.12 |

| Staphylococcus aureus | 6.25 |

| Micrococcus luteus | 1.56 |

| Candida albicans | 25 |

| Aspergillus niger | 50 |

3.2. Cytotoxic Activity

The cytotoxic properties of this compound are attributed to its inhibition of HSP90, a key molecular chaperone for many oncoproteins.

Table 2: In Vitro Cytotoxicity (IC₅₀) of this compound

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| P388 | Murine Leukemia | 0.022 |

| KB | Human Cervical Carcinoma | 0.3 |

| A549 | Human Lung Carcinoma | 0.15 |

| MCF-7 | Human Breast Adenocarcinoma | 0.2 |

Mechanism of Action: HSP90 Inhibition

The primary molecular target of this compound is Heat Shock Protein 90 (HSP90). HSP90 is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of "client" proteins. Many of these client proteins are key components of signal transduction pathways that are often dysregulated in cancer.

By binding to the ATP-binding pocket in the N-terminus of HSP90, this compound competitively inhibits its ATPase activity. This inhibition disrupts the HSP90 chaperone cycle, leading to the misfolding and subsequent ubiquitin-mediated proteasomal degradation of its client proteins.

Mechanism of HSP90 inhibition by this compound.

Impact on Oncogenic Signaling Pathways

The degradation of HSP90 client proteins by this compound leads to the simultaneous disruption of multiple signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

5.1. PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival. Key components of this pathway, including the AKT kinase, are HSP90 client proteins.

Disruption of the PI3K/AKT pathway by this compound.

5.2. RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK (MAPK) pathway is another critical signaling cascade that regulates cell proliferation and differentiation. Several kinases in this pathway, such as RAF-1, are dependent on HSP90 for their stability and function.

Disruption of the RAS/RAF/MEK/ERK pathway by this compound.

Experimental Protocols

6.1. Fermentation of Streptomyces sp. No. C-41206

Fermentation workflow for this compound production.

-

Seed Medium: Glucose (1%), Soluble Starch (2%), Peptone (0.5%), Yeast Extract (0.5%), Meat Extract (0.3%), CaCO₃ (0.2%). Adjust pH to 7.0.

-

Production Medium: Soluble Starch (4%), Glucose (1%), Soybean Meal (2%), Yeast Extract (0.5%), NaCl (0.2%), K₂HPO₄ (0.1%), MgSO₄·7H₂O (0.05%), CaCO₃ (0.3%). Adjust pH to 7.2.

-

Cultivation:

-

Inoculate a loopful of spores of Streptomyces sp. No. C-41206 into 100 mL of seed medium in a 500 mL flask.

-

Incubate at 28°C for 48 hours on a rotary shaker (200 rpm).

-

Transfer 5 mL of the seed culture to 100 mL of production medium in a 500 mL flask.

-

Incubate at 28°C for 72-96 hours on a rotary shaker (200 rpm).

-

6.2. Extraction and Purification of this compound

-

Centrifuge the fermentation broth to separate the mycelium and supernatant.

-

Extract the mycelial cake with methanol.

-

Extract the supernatant with an equal volume of ethyl acetate.

-

Combine the methanol and ethyl acetate extracts and concentrate under reduced pressure.

-

Subject the crude extract to silica gel column chromatography, eluting with a chloroform-methanol gradient.

-

Pool the active fractions and further purify using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water gradient to yield pure this compound.

6.3. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (microorganism in medium without this compound) and a negative control (medium only).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

6.4. In Vitro Cytotoxicity Assay (MTT Assay)

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The IC₅₀ value, the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion

This compound is a promising natural product with significant potential for further investigation, particularly in the field of oncology. Its well-defined mechanism of action as an HSP90 inhibitor provides a strong rationale for its potent cytotoxic effects. The detailed information on its origin, biological activities, and experimental protocols provided in this guide serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic applications of this compound and its analogues. Further studies are warranted to fully elucidate its pharmacological profile and potential for clinical development.

TAN-420E chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAN-420E, also known as Dihydroherbimycin A, is a hydroquinone ansamycin antibiotic produced by Streptomyces species. As a structural analogue of the well-studied compound Herbimycin A, this compound exhibits a range of biological activities, including antioxidant, antibacterial, antifungal, antiprotozoal, and potent cytotoxic effects against various cancer cell lines.[1][2][3] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and a proposed mechanism of action based on its relationship to Herbimycin A, visualized through a signaling pathway diagram. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.

Chemical Structure and Properties